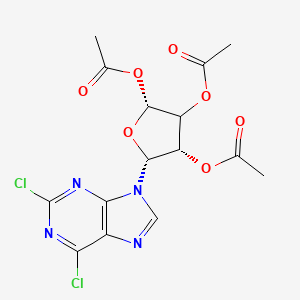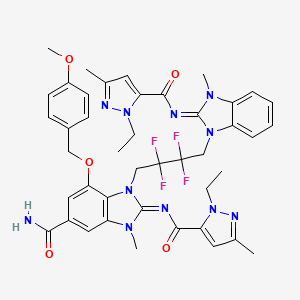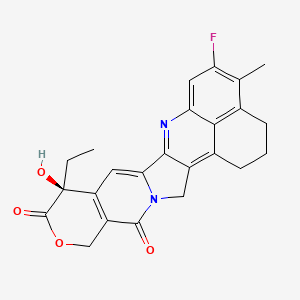
Topoisomerase I inhibitor 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topoisomerase I inhibitor 8 is a compound that targets the enzyme topoisomerase I, which plays a crucial role in DNA replication, transcription, and repair. By inhibiting this enzyme, this compound can interfere with the DNA processes, leading to cell death. This makes it a valuable compound in cancer research and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase I inhibitor 8 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes may include:
Formation of the core structure: This often involves cyclization reactions to form the core scaffold of the compound.
Functional group modifications: Introduction of various functional groups to enhance the activity and selectivity of the inhibitor.
Purification and isolation: Techniques such as chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch reactors: For controlled synthesis of intermediates.
Continuous flow reactors: For efficient and scalable production.
Purification processes: Such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Topoisomerase I inhibitor 8 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or alkylated derivatives.
Scientific Research Applications
Topoisomerase I inhibitor 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and enzyme inhibition.
Biology: Helps in understanding the role of topoisomerase I in cellular processes.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting tumors with high topoisomerase I activity.
Industry: Used in the development of new therapeutic agents and drug formulations.
Mechanism of Action
Topoisomerase I inhibitor 8 exerts its effects by stabilizing the complex formed between topoisomerase I and DNA. This prevents the re-ligation of the DNA strand breaks introduced by the enzyme, leading to the accumulation of DNA damage and ultimately cell death. The molecular targets include the topoisomerase I enzyme and the DNA cleavage complex.
Comparison with Similar Compounds
Topoisomerase I inhibitor 8 can be compared with other similar compounds, such as:
Camptothecin: A natural product that also inhibits topoisomerase I.
Topotecan: A synthetic derivative of camptothecin with improved solubility and stability.
Irinotecan: Another camptothecin derivative used in cancer therapy.
Uniqueness
This compound is unique in its specific structural modifications that enhance its activity and selectivity compared to other inhibitors
By understanding the detailed aspects of this compound, researchers can further explore its potential in various scientific and medical applications.
Properties
Molecular Formula |
C24H21FN2O4 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(10S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione |
InChI |
InChI=1S/C24H21FN2O4/c1-3-24(30)16-7-19-21-14(9-27(19)22(28)15(16)10-31-23(24)29)13-6-4-5-12-11(2)17(25)8-18(26-21)20(12)13/h7-8,30H,3-6,9-10H2,1-2H3/t24-/m0/s1 |
InChI Key |
YLGVBUAQTQSHCD-DEOSSOPVSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C5C(=CC(=C6C)F)N=C4C3=C2)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C5C(=CC(=C6C)F)N=C4C3=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)

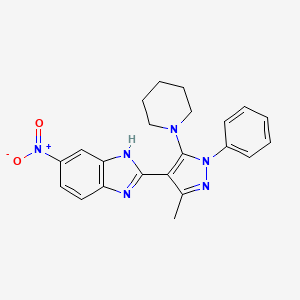
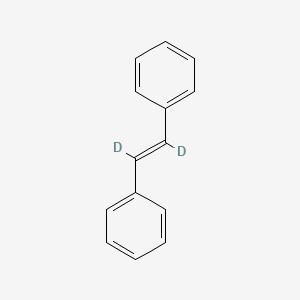
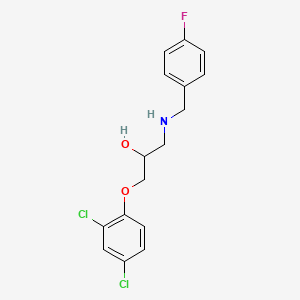
![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)




![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)
